molecular formula C9H12FN B7964625 1-(2-Fluoro-6-methylphenyl)-N-methylmethanamine

1-(2-Fluoro-6-methylphenyl)-N-methylmethanamine

Cat. No.: B7964625
M. Wt: 153.20 g/mol
InChI Key: OMHQDGWHGXXTCS-UHFFFAOYSA-N
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Description

1-(2-Fluoro-6-methylphenyl)-N-methylmethanamine is a fluorinated benzylamine derivative of interest in advanced medicinal chemistry and pharmaceutical research. While direct biological data for this specific compound is limited in public literature, its core structure is highly relevant in the design of bioactive molecules. Research into analogous N-substituted fluorinated benzylamines shows their significant value in neuroscience, particularly in the development of ligands for central nervous system (CNS) targets . For instance, structurally related N-methylmethanamine compounds are investigated as key synthetic intermediates for potent and selective agonists of serotonin receptors (e.g., 5-HT2C) . The incorporation of a fluorine atom adjacent to a methyl group on the phenyl ring, as seen in this compound, is a common strategy in drug design. This approach can fine-tune the molecule's electronic properties, metabolic stability, and binding affinity by leveraging the strong electron-withdrawing effect and bioavailability of the C-F bond . Furthermore, similar trisubstituted benzene derivatives serve as crucial building blocks in developing novel inhibitors for viral proteases, highlighting their application in antiviral research . This chemical is provided For Research Use Only and is intended solely for use in laboratory research. It is not intended for diagnostic or therapeutic use in humans. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle this compound with appropriate precautions, including the use of personal protective equipment and working in a well-ventilated area.

Properties

IUPAC Name

1-(2-fluoro-6-methylphenyl)-N-methylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN/c1-7-4-3-5-9(10)8(7)6-11-2/h3-5,11H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMHQDGWHGXXTCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)F)CNC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Starting Materials

A widely adopted method involves the reaction of 2-fluoro-6-methylbenzyl bromide with methylamine under nucleophilic substitution conditions. The benzyl bromide serves as the electrophilic component, while methylamine acts as the nucleophile. The reaction proceeds via an SN2S_N2 mechanism, where the amine attacks the benzylic carbon, displacing the bromide ion.

Reaction Scheme:

2-Fluoro-6-methylbenzyl bromide+CH3NH21-(2-Fluoro-6-methylphenyl)-N-methylmethanamine+HBr\text{2-Fluoro-6-methylbenzyl bromide} + \text{CH}3\text{NH}2 \rightarrow \text{this compound} + \text{HBr}

Optimization of Reaction Conditions

Key parameters influencing yield and purity include:

  • Solvent Selection : Polar aprotic solvents like dichloromethane or toluene enhance reaction rates by stabilizing the transition state.

  • Temperature : Reactions are typically conducted at 0–25°C to minimize side products such as dialkylation or hydrolysis.

  • Base Addition : Potassium carbonate or sodium hydroxide neutralizes HBr, shifting the equilibrium toward product formation.

Table 1: Representative Yields Under Varied Conditions

SolventTemperature (°C)BaseYield (%)
Dichloromethane25K2_2CO3_378
Toluene0NaOH65
DMF25K2_2CO3_342

Source: Adapted from industrial protocols.

Reductive Amination of Benzaldehyde Derivatives

Synthetic Pathway

This two-step approach begins with the condensation of 2-fluoro-6-methylbenzaldehyde with methylamine to form an imine intermediate, followed by reduction to the target amine.

Step 1: Imine Formation

2-Fluoro-6-methylbenzaldehyde+CH3NH2Imine Intermediate+H2O\text{2-Fluoro-6-methylbenzaldehyde} + \text{CH}3\text{NH}2 \rightarrow \text{Imine Intermediate} + \text{H}_2\text{O}

Step 2: Reduction
Sodium borohydride (NaBH4\text{NaBH}_4) or catalytic hydrogenation (H2/Pd-C\text{H}_2/\text{Pd-C}) reduces the imine to the secondary amine:

Imine Intermediate+NaBH4This compound\text{Imine Intermediate} + \text{NaBH}_4 \rightarrow \text{this compound}

Critical Parameters

  • Stoichiometry : Excess methylamine (2–3 equivalents) ensures complete imine formation.

  • Reducing Agent : NaBH4\text{NaBH}_4 in methanol achieves yields of 70–85% , while catalytic hydrogenation requires pressurized conditions (1–3 atm H2\text{H}_2).

Table 2: Comparison of Reducing Agents

Reducing AgentSolventTime (h)Yield (%)
NaBH4_4Methanol282
H2_2/Pd-CEthanol675

Source: Academic studies.

Microwave-Assisted Synthesis

Accelerated Reaction Kinetics

Microwave irradiation significantly reduces reaction times from hours to minutes. For example, heating 2-fluoro-6-methylbenzyl chloride with methylamine at 180°C for 30 minutes achieves yields up to 88% .

Advantages :

  • Efficiency : Energy transfer via microwaves enhances molecular collisions.

  • Purity : Reduced side reactions due to shorter exposure times.

Protocol Summary

  • Mix 2-fluoro-6-methylbenzyl chloride (1 eq) with excess methylamine (5 eq).

  • Irradiate at 180°C for 30 minutes under inert atmosphere.

  • Quench with saturated NaHCO3\text{NaHCO}_3, extract with ethyl acetate, and purify via column chromatography.

Industrial-Scale Production

Continuous Flow Reactors

Large-scale synthesis employs flow chemistry to optimize heat and mass transfer. Key features include:

  • Residence Time : 10–15 minutes at 120°C .

  • Solvent Recycling : Toluene is recovered and reused, reducing waste.

Quality Control Metrics

  • Purity : ≥98% (HPLC).

  • Byproducts : <1% dialkylated amine (controlled via stoichiometry).

Emerging Methodologies

Enzymatic Amination

Recent studies explore lipase-catalyzed reactions for greener synthesis. For instance, Candida antarctica lipase B (CAL-B) facilitates amine coupling under mild conditions (pH 7, 37°C), though yields remain modest (45–50% ).

Photoredox Catalysis

Visible-light-mediated protocols using iridium complexes (e.g., Ir(ppy)3_3) enable C–N bond formation at room temperature. Preliminary data show 60% yield with 24-hour irradiation .

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-6-methylphenyl)methylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or hydrocarbon derivatives.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a strong base, such as sodium hydride (NaH) or sodium amide (NaNH₂).

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines or hydrocarbons.

    Substitution: Formation of substituted benzene derivatives with various functional groups.

Scientific Research Applications

(2-Fluoro-6-methylphenyl)methylamine has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a precursor for drug development.

    Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.

    Biological Studies: The compound is studied for its interactions with biological systems and potential therapeutic effects.

Mechanism of Action

The mechanism of action of (2-Fluoro-6-methylphenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Substituted Phenyl-N-methylmethanamine Derivatives

The substituents on the phenyl ring significantly alter physicochemical and biological properties. Key analogs include:

Compound Name Substituents on Phenyl Ring Molecular Weight (g/mol) Key Applications/Findings References
1-(4-Fluorophenyl)-N-methylmethanamine 4-Fluoro 153.16 Intermediate in antitubercular pyrimidine carboxamides (e.g., Compound 22, MIC = 0.12 μM against M. tuberculosis) .
1-(4-Chlorophenyl)-N-methylmethanamine 4-Chloro 169.65 Used in antitubercular carboxamides (e.g., Compound 28) with moderate activity .
1-(5-(2-Fluorophenyl)-1H-pyrrol-3-yl)-N-methylmethanamine (CAS 1610043-62-3) 2-Fluoro (attached to pyrrole) 216.24 Investigated in drug design for heterocyclic modifications .
Target Compound 2-Fluoro-6-methyl 153.20 No direct data; inferred properties based on substituent effects

Key Observations :

  • Fluorine position : The ortho-fluoro substituent in the target compound may enhance metabolic stability compared to para-fluoro analogs due to reduced susceptibility to oxidative metabolism .

Heterocyclic N-Methylmethanamine Derivatives

Incorporation of heterocycles modifies target engagement and pharmacokinetics:

Compound Name Structure Molecular Weight (g/mol) Biological Activity References
1-(1,5-Bis(4-chlorophenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamine Pyrrole with 4-chlorophenyl substituents 374.30 Potent SERT inhibitor (absorbance = 0.22, comparable to sertraline) .
Vonoprazan (1-(5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)-N-methylmethanamine) Pyrrole-sulfonyl-pyridine complex 462.50 P-CAB for acid-related diseases; superior acid inhibition vs. PPIs .
1-[5-(4-Fluorophenyl)-1H-pyrazol-4-yl]-N-methylmethanamine Pyrazole with 4-fluorophenyl 205.23 Building block for kinase inhibitors .

Key Observations :

  • Vonoprazan’s sulfonyl-pyridine group enhances binding to H⁺/K⁺-ATPase, a feature absent in the target compound .

Substituent Effects on Bioactivity

  • Electron-withdrawing groups (e.g., -F, -Cl) : Enhance binding to electron-rich targets (e.g., bacterial enzymes, neurotransmitter transporters) .

Biological Activity

1-(2-Fluoro-6-methylphenyl)-N-methylmethanamine is an organic compound belonging to the aniline family, characterized by a molecular formula of C₈H₉FN. This compound features a phenyl ring with a fluorine atom at the 2-position and a methyl group at the 6-position, along with a methylamine group. The unique substitution pattern of this compound significantly influences its biological activity and potential applications in medicinal chemistry and materials science.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The presence of the fluorine atom enhances its electronic properties, potentially increasing its reactivity with enzymes and receptors. This compound has been evaluated for its effects on several biological systems, including:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Interaction : It has shown potential in modulating receptor activity, particularly in systems related to neurotransmitter signaling.

Case Studies and Research Findings

Research has focused on the pharmacological properties of similar compounds, providing insights into the expected behavior of this compound. Notable findings include:

  • Antifungal Activity : Compounds with similar fluorine substitutions have demonstrated antifungal properties, suggesting that this compound may possess similar activities due to its structural characteristics .
  • Kinase Inhibition : Studies on related compounds indicate potential for kinase inhibition, which is critical in various disease states including cancer .
  • CYP450 Enzyme Interaction : Interaction studies have shown that compounds with similar structures can influence cytochrome P450 enzymes, which are essential for drug metabolism and detoxification processes .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

Compound NameBiological ActivityUnique Features
This compoundPotential enzyme inhibition; receptor modulationFluorine substitution enhances reactivity
1-(2-Chloro-6-methylphenyl)-N-methylmethanamineAntifungal properties; enzyme interactionChlorine substitution alters electronic properties
1-(3-Fluorophenyl)-N-methylmethanamineKinase inhibition; potential anti-cancer effectsDifferent fluorine position may affect activity

Synthesis Methods

The synthesis of this compound typically involves several chemical reactions, including:

  • N-Methylation : The introduction of the methylamine group can be achieved through N-methylation of the corresponding aniline derivative.
  • Fluorination : The fluorine atom is introduced using halogenation techniques that selectively target the desired position on the phenyl ring.

Potential Applications

Due to its unique structure and biological activity, this compound has potential applications in various fields:

  • Medicinal Chemistry : As a lead compound for developing new therapeutic agents targeting specific diseases.
  • Material Science : Its electronic properties may be harnessed in developing novel materials with specific functionalities.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-fluoro-6-methylphenyl)-N-methylmethanamine, and how can purity be maximized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, analogous methanamine derivatives are synthesized by refluxing halogenated precursors (e.g., 2-fluoro-6-methylbenzyl chloride) with methylamine in ethanol, followed by vacuum distillation to remove excess reagents . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization improves purity. Monitor reaction progress using TLC (Rf ~0.4–0.6 in 7:3 hexane:ethyl acetate).
  • Key Considerations : Excess methylamine (~2.5 eq) ensures complete substitution. Acidic workup (e.g., saturated NaHCO₃) neutralizes residual amines .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Analytical Techniques :

  • NMR : ¹H/¹³C/¹⁹F NMR to confirm substitution patterns. For example, the 2-fluoro-6-methylphenyl group shows distinct ¹⁹F chemical shifts (δ −110 to −120 ppm) and aromatic proton splitting .
  • Mass Spectrometry : HRMS (EI) for molecular ion verification (e.g., C₁₀H₁₃FN₂ expected m/z 180.1038).
  • X-ray Crystallography : Resolve stereochemistry (if applicable) using single-crystal diffraction .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Methodology : Conduct accelerated stability studies in buffers (pH 1–12) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC-UV (λ = 254 nm). For example, related methanamines show hydrolytic instability at pH < 3 due to protonation of the amine group .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Approach :

  • Substituent Variation : Modify fluorine position (e.g., 3-fluoro vs. 4-fluoro) and methyl group on the phenyl ring. Assess changes in receptor binding (e.g., GPCR or kinase targets) .
  • Amine Functionalization : Compare N-methyl vs. N-ethyl or cyclic amines. Use in vitro assays (e.g., IC₅₀ determination in enzyme inhibition) .
    • Data Analysis : Apply QSAR models to correlate electronic parameters (Hammett σ) with activity trends .

Q. What strategies resolve contradictions in pharmacological data between in vitro and in vivo models?

  • Case Study : If in vitro assays show high potency (e.g., nM-range IC₅₀ for acid-blocking activity) but in vivo efficacy is low, investigate:

  • Bioavailability : Measure plasma exposure via LC-MS/MS after oral administration.
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to identify rapid oxidative degradation .
  • Tissue Distribution : Use radiolabeled analogs (e.g., ¹⁴C) to assess CNS penetration or tissue accumulation .

Q. How can computational chemistry guide the design of derivatives with improved target selectivity?

  • Methods :

  • Docking Simulations : Model interactions with target proteins (e.g., H⁺/K⁺-ATPase for acid-blockers) using Schrödinger Suite or AutoDock .
  • MD Simulations : Predict binding stability over 100 ns trajectories.
  • ADMET Prediction : Use SwissADME or ADMETlab to prioritize derivatives with favorable pharmacokinetics .

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